molecular formula C16H18N4O3S B2813837 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1257553-40-4

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2813837
CAS No.: 1257553-40-4
M. Wt: 346.41
InChI Key: VMFIXTZGGWGSQF-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a methoxyphenyl group, and a thiazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide to yield the imidazolidinone ring. The final step involves the acylation of the imidazolidinone with 4-methylthiazole-2-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazolidinone ring can be reduced to form an imidazolidine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-(4-hydroxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide.

    Reduction: Formation of 2-(3-(4-methoxyphenyl)-2-imidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-hydroxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
  • 2-(3-(4-methoxyphenyl)-2-imidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
  • 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-ethylthiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11-10-24-15(17-11)18-14(21)9-19-7-8-20(16(19)22)12-3-5-13(23-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIXTZGGWGSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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